Vkt22vrg3H
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Overview
Description
The compound 3,4-dihydro-4-(3-methylphenyl)-2H-pyrido(4,3-e)-1,2,4-thiadiazine 1,1-dioxide , also known by its unique identifier Vkt22vrg3H Its molecular formula is C13H13N3O2S .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-4-(3-methylphenyl)-2H-pyrido(4,3-e)-1,2,4-thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzylamine with 2-chloro-3-formylquinoline in the presence of a base, followed by cyclization with thiosemicarbazide under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-4-(3-methylphenyl)-2H-pyrido(4,3-e)-1,2,4-thiadiazine 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are typically used.
Substitution: Electrophilic substitution reactions often require nitric acid for nitration and bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
3,4-dihydro-4-(3-methylphenyl)-2H-pyrido(4,3-e)-1,2,4-thiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties due to its ability to inhibit CDK2, which plays a crucial role in cell cycle regulation.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins required for cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Thioglycoside derivatives
Uniqueness
3,4-dihydro-4-(3-methylphenyl)-2H-pyrido(4,3-e)-1,2,4-thiadiazine 1,1-dioxide is unique due to its specific structural features, which confer distinct biological activities. Unlike other similar compounds, it has shown superior cytotoxic activities against various cancer cell lines and significant inhibitory activity against CDK2 .
Properties
CAS No. |
947327-54-0 |
---|---|
Molecular Formula |
C13H13N3O2S |
Molecular Weight |
275.33 g/mol |
IUPAC Name |
4-(3-methylphenyl)-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C13H13N3O2S/c1-10-3-2-4-11(7-10)16-9-15-19(17,18)13-8-14-6-5-12(13)16/h2-8,15H,9H2,1H3 |
InChI Key |
ZOOGXBWEFFDOBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CNS(=O)(=O)C3=C2C=CN=C3 |
Origin of Product |
United States |
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